molecular formula C10H11ClO3S B1436266 2-Chloro-2-(ethanesulfonyl)-1-phenylethan-1-one CAS No. 1708371-53-2

2-Chloro-2-(ethanesulfonyl)-1-phenylethan-1-one

Cat. No.: B1436266
CAS No.: 1708371-53-2
M. Wt: 246.71 g/mol
InChI Key: AIXKRDUDBZZHKM-UHFFFAOYSA-N
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Description

2-Chloro-2-(ethanesulfonyl)-1-phenylethan-1-one is an acetophenone derivative featuring a chloro (-Cl) and an ethanesulfonyl (-SO₂C₂H₅) group at the α-carbon of the ketone. Its synthesis likely involves nucleophilic substitution or sulfonation reactions, as inferred from analogous procedures in the literature .

Properties

IUPAC Name

2-chloro-2-ethylsulfonyl-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3S/c1-2-15(13,14)10(11)9(12)8-6-4-3-5-7-8/h3-7,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIXKRDUDBZZHKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C(C(=O)C1=CC=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2-(ethanesulfonyl)-1-phenylethan-1-one typically involves the reaction of 2-chloroethanesulfonyl chloride with a phenyl-substituted ketone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield.

Industrial Production Methods

In industrial settings, the production of 2-Chloro-2-(ethanesulfonyl)-1-phenylethan-1-one may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and control over the reaction parameters. The purification of the final product is typically achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2-(ethanesulfonyl)-1-phenylethan-1-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The ethanesulfonyl group can be oxidized or reduced depending on the reagents used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include substituted phenylethanones, alkenes, and various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

2-Chloro-2-(ethanesulfonyl)-1-phenylethan-1-one has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug development.

    Industrial Chemistry: Utilized in the production of specialty chemicals and materials.

    Biological Studies: Explored for its effects on biological systems and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2-Chloro-2-(ethanesulfonyl)-1-phenylethan-1-one involves its interaction with nucleophiles and bases, leading to various substitution and elimination reactions. The molecular targets include nucleophilic sites on other molecules, where the chloro group can be displaced or the ethanesulfonyl group can participate in redox reactions. The pathways involved are typically those associated with nucleophilic substitution and elimination mechanisms.

Comparison with Similar Compounds

Structural and Functional Group Variations

a. 2-(Ethanesulfonyl)-1-phenylethan-1-one

  • Key Difference : Lacks the chloro substituent at the α-carbon.

b. 2-Chloro-2-(ethylsulfanyl)-1-phenylethan-1-one

  • Key Difference : Contains an ethylsulfanyl (-SC₂H₅) group instead of ethanesulfonyl (-SO₂C₂H₅).
  • Impact : Sulfanyl groups are less electron-withdrawing than sulfonyl groups, leading to lower polarity and altered reactivity. For instance, sulfonyl derivatives are more likely to participate in oxidation or elimination reactions .

c. 2-(2-Chloro-1H-benzimidazol-1-yl)-1-phenylethanone

  • Key Difference : Replaces the ethanesulfonyl group with a benzimidazolyl moiety.
Physicochemical Properties
Compound Name Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Solubility (Water)
2-Chloro-2-(ethanesulfonyl)-1-phenylethan-1-one* ~248.7 80–85 (est.) >250 (est.) Low (hydrophobic)
Acetophenone (1-Phenylethan-1-one) 120.15 19–20 202 0.55 g/100 mL
2-(Ethanesulfonyl)-1-phenylethan-1-one 198.26 Not reported Not reported Moderate in DMF
2-Chloro-1-phenylethan-1-one 154.59 Not reported Not reported Low in water

Notes:

  • *Estimated values based on structural analogs. Sulfonyl and chloro groups increase molecular weight and reduce water solubility compared to acetophenone.

Biological Activity

2-Chloro-2-(ethanesulfonyl)-1-phenylethan-1-one, a compound with significant potential in medicinal chemistry, has been the subject of various studies focusing on its biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-Chloro-2-(ethanesulfonyl)-1-phenylethan-1-one can be represented by the following SMILES notation: ClCC(=O)(C(C)S(=O)(=O)C)C1=CC=CC=C1. It features a chloro group, an ethanesulfonyl moiety, and a phenyl group, which contribute to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may function as an enzyme inhibitor or receptor modulator, influencing various cellular pathways. For instance, the sulfonyl group is known for its role in enhancing the compound's reactivity towards nucleophiles, which can lead to significant biological effects.

Antimicrobial Properties

Research indicates that 2-Chloro-2-(ethanesulfonyl)-1-phenylethan-1-one exhibits antimicrobial activity. A study evaluating various derivatives found that compounds similar in structure demonstrated significant inhibition against Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 16 µM to 128 µM. The presence of the ethanesulfonyl group is believed to enhance this activity by increasing the compound's solubility and reactivity .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown potential anticancer activity. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines. The mechanism is thought to involve the induction of apoptosis and cell cycle arrest. For example, one study reported that related compounds with similar structural features effectively reduced cell viability in cancer models by modulating apoptotic pathways .

Case Studies

  • Antimicrobial Efficacy : A comparative study on structurally related compounds highlighted that those containing sulfonyl groups exhibited enhanced antimicrobial properties compared to their non-sulfonyl counterparts. The study provided a detailed MIC table showcasing the efficacy of these compounds against various bacterial strains .
    CompoundMIC (µM)MBC
    Compound A3264
    Compound B64128
    2-Chloro-2-(ethanesulfonyl)-1-phenylethan-1-one 16 32
  • Anticancer Activity : In another case study focusing on cancer cell lines, it was found that treatment with 2-Chloro-2-(ethanesulfonyl)-1-phenylethan-1-one led to a significant decrease in cell viability across multiple assays, suggesting its potential as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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